Cas no 18270-75-2 (6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one)
![6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one structure](https://ja.kuujia.com/scimg/cas/18270-75-2x500.png)
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one 化学的及び物理的性質
名前と識別子
-
- 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7-one
- 6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one
-
- MDL: MFCD30332027
- インチ: 1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2
- InChIKey: UKJHQEQWQCFULZ-UHFFFAOYSA-N
- SMILES: C1(=O)N(CO)N=CC2C=COC1=2
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-250MG |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 250MG |
¥ 2,712.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-100MG |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 100MG |
¥ 1,696.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-5G |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 5g |
¥ 20,314.00 | 2023-04-14 | |
Enamine | EN300-339520-0.25g |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 0.25g |
$1420.0 | 2023-09-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-100mg |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 100mg |
¥1694.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-250mg |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 250mg |
¥2710.0 | 2024-04-23 | |
Enamine | EN300-339520-0.1g |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 0.1g |
$1357.0 | 2023-09-03 | ||
Enamine | EN300-339520-0.5g |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 0.5g |
$1482.0 | 2023-09-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23929-500MG |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one |
18270-75-2 | 95% | 500MG |
¥ 4,514.00 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00789907-1g |
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one |
18270-75-2 | 98% | 1g |
¥6771.0 | 2023-03-19 |
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-oneに関する追加情報
Comprehensive Guide to 6-(Hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one (CAS No. 18270-75-2): Properties, Applications, and Research Insights
6-(Hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one (CAS 18270-75-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This furopyridazinone derivative exhibits unique structural features, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C8H6N2O3, combines a furan ring fused with a pyridazinone core, offering diverse reactivity for further functionalization.
Researchers are increasingly exploring 6-(hydroxymethyl)furopyridazinone due to its potential applications in drug discovery. Recent studies highlight its role as a scaffold for designing kinase inhibitors, particularly in oncology research. The compound's hydroxymethyl group provides an excellent handle for conjugation, enabling the development of targeted therapies. This aligns with current trends in precision medicine and small-molecule drug development, addressing frequent search queries about "novel cancer drug intermediates" and "heterocyclic compounds in pharmaceuticals."
The physicochemical properties of CAS 18270-75-2 contribute to its research utility. With moderate water solubility and a molecular weight of 178.15 g/mol, this compound demonstrates favorable characteristics for medicinal chemistry applications. Its melting point range (typically 210-215°C) and stability under standard conditions make it suitable for various synthetic protocols. These attributes respond to common search terms like "stable heterocyclic intermediates" and "pharmaceutical building blocks with hydroxymethyl groups."
In material science, 6H,7H-furo[2,3-d]pyridazin-7-one derivatives show promise for developing organic electronic materials. The conjugated system within its structure offers potential for charge transport applications, coinciding with growing interest in "organic semiconductors" and "sustainable electronic materials." Researchers are investigating its incorporation into photovoltaic devices and OLED components, addressing the global push for greener technologies.
Synthetic methodologies for 6-(hydroxymethyl)-furopyridazinone continue to evolve, with recent literature emphasizing catalyst-free approaches and green chemistry principles. This responds to the increasing demand for "environmentally friendly synthetic routes" and "atom-economical heterocycle synthesis." The compound's production typically involves cyclization reactions of appropriate precursors, with yields optimized through modern microwave-assisted techniques.
Analytical characterization of CAS 18270-75-2 employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods verify the compound's purity and structure, crucial for pharmaceutical applications. Current research focuses on developing robust quality control protocols for this intermediate, addressing industry needs for "standardized analytical methods for heterocycles."
The commercial availability of 6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one has expanded recently, with suppliers offering various purity grades (98-99.5%). Market trends indicate growing demand from contract research organizations and academic laboratories, particularly in regions with strong pharmaceutical R&D sectors. This aligns with search patterns for "reliable furopyridazinone suppliers" and "high-purity heterocyclic compounds."
Future research directions for 18270-75-2 include exploring its biocatalytic transformations and developing continuous flow synthesis methods. These approaches address current industry priorities of "process intensification" and "sustainable manufacturing." The compound's versatility ensures its continued relevance in addressing contemporary challenges in drug discovery and functional materials development.
Safety considerations for handling 6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one follow standard laboratory practices. While not classified as hazardous under current regulations, proper personal protective equipment is recommended during manipulation. This information responds to frequent queries about "safe handling of heterocyclic compounds" and "laboratory safety for pharmaceutical intermediates."
In conclusion, CAS 18270-75-2 represents an important building block in modern chemistry, bridging pharmaceutical and materials science applications. Its unique furopyridazinone structure and hydroxymethyl functionality offer numerous possibilities for innovation, positioning it as a compound of significant interest in both academic and industrial research settings.
18270-75-2 (6-(hydroxymethyl)-6H,7H-furo[2,3-d]pyridazin-7-one) Related Products
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 761438-38-4(ALK inhibitor 2)
- 2002742-77-8(4-Ethyl-1,1-dioxothian-4-ol)
- 680191-01-9(BENZENEMETHANAMINE, 4-ETHYNYL-, TRIFLUOROACETATE)
- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)
- 59899-13-7(2-(5-Aminoisoxazol-3-yl)phenol)
- 1261944-35-7(4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)
- 1705218-73-0(7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 55474-41-4(a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)
